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molecular formula C7H14OS2 B8616177 1-Methylsulfanyl-1-methylsulfinylcyclopentane CAS No. 57260-90-9

1-Methylsulfanyl-1-methylsulfinylcyclopentane

Cat. No. B8616177
M. Wt: 178.3 g/mol
InChI Key: NECXKUBRXVPWME-UHFFFAOYSA-N
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Patent
US04020171

Procedure details

Formaldehyde dimethyl mercaptal S-oxide (1.49g) was dissolved in 15 ml. of tetrahydrofuran, and with ice cooling, 665 mg of sodium hydride was added. The mixture was stirred for 30 minutes with ice cooling, and then 2.936g of 1,4-dibromobutane was added. The mixture was stirred for 1 hour with ice cooling, for 24 hours at room temperature, and then for 44.5 hours at 50° C. Then, 100 ml. of methylene chloride was added, and the insoluble matter was separated. The filtrate was concentrated at reduced pressure, and the residue was separated by column chromatography (silica gel, eluted with 20% AcOEt-CH2Cl2, AcOEt, and MeOH) to afford 985 mg of cyclopentanone dimethyl mercaptal S-oxide. Also, 463 mg of formaldehyde dimethyl mercaptal S-oxide was recovered. The yield was 46%, and the conversion was 67%.
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
665 mg
Type
reactant
Reaction Step Two
Quantity
2.936 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH2:3][S:4](=[O:6])[CH3:5].O1[CH2:11][CH2:10][CH2:9][CH2:8]1.[H-].[Na+].BrCCCCBr>C(Cl)Cl>[CH3:1][S:2][C:3]1([S:4](=[O:6])[CH3:5])[CH2:11][CH2:10][CH2:9][CH2:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.49 g
Type
reactant
Smiles
CSCS(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
665 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.936 g
Type
reactant
Smiles
BrCCCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes with ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour with ice cooling, for 24 hours at room temperature
Duration
24 h
WAIT
Type
WAIT
Details
for 44.5 hours at 50° C
Duration
44.5 h
CUSTOM
Type
CUSTOM
Details
the insoluble matter was separated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was separated by column chromatography (silica gel, eluted with 20% AcOEt-CH2Cl2, AcOEt, and MeOH)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CSC1(CCCC1)S(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 985 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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